![molecular formula C3H10ClNO B1291499 Ethyl(methoxy)amine hydrochloride CAS No. 1195657-97-6](/img/structure/B1291499.png)
Ethyl(methoxy)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(methoxy)amine hydrochloride is a chemical compound with the molecular formula C3H10ClNO . It is used as a reagent in the preparation of O-methyl oximes and is also used in the synthesis of O-methyl oximes from aldehydes or ketones .
Synthesis Analysis
Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . A nanostructured nickel catalyst has been reported for the general and selective synthesis of primary amines via reductive amination, employing ammonia dissolved in water .
Molecular Structure Analysis
The molecular weight of Ethyl(methoxy)amine hydrochloride is 111.57 g/mol . The IUPAC name for this compound is N-methoxyethanamine;hydrochloride . The InChI code is 1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H . The Canonical SMILES for this compound is CCNOC.Cl .
Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .
Scientific Research Applications
Pharmacology
Ethyl(methoxy)amine hydrochloride: is utilized in the synthesis of piperidine derivatives, which are crucial in drug design and present in numerous pharmaceuticals . Its role in the formation of piperidine structures makes it valuable for developing new medications with potential therapeutic effects.
Biochemistry
In biochemistry, this compound is involved in the study of biogenic amines, which are low molecular weight organic nitrogen compounds with significant physiological functions and pharmacological properties . It serves as a building block in the synthesis of these amines, aiding in the exploration of their biochemical pathways and effects.
Agriculture
Ethyl(methoxy)amine hydrochloride: may be used in agricultural chemistry to synthesize compounds that can act as intermediates for the development of agrochemicals . Its reactivity with various functional groups allows for the creation of novel molecules that could be tested for plant growth regulation or pest control.
Material Science
In material science, this chemical serves as a precursor in the synthesis of polymers and other materials with specific properties . Its incorporation into larger molecules can lead to the development of new materials with desired characteristics such as increased durability or enhanced conductivity.
Environmental Science
This compound’s applications extend to environmental science, where it can be used to study the degradation of organic compounds in the environment . Understanding its behavior and breakdown can provide insights into environmental pollution and assist in the development of strategies for remediation.
Analytical Chemistry
Ethyl(methoxy)amine hydrochloride: is significant in analytical chemistry, particularly in derivatization methods used in gas chromatography and mass spectrometry . It helps in modifying the analyte properties for better separation and detection, enhancing the sensitivity and accuracy of analytical methods.
Chemical Engineering
In chemical engineering, it is involved in process optimization for the synthesis of complex organic molecules . Its reactivity is harnessed to improve yields and reduce by-products in various chemical reactions, contributing to more efficient and sustainable industrial processes.
Food Science
Lastly, in food science, derivatives of Ethyl(methoxy)amine hydrochloride are examined for their formation during the cooking process and their potential health effects . Research in this area aims to understand the impact of food preparation methods on the formation of potentially harmful compounds.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .
Biochemical Pathways
It is known that the compound can participate in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
It is known that the compound can form imine derivatives when reacted with aldehydes and ketones . These imine derivatives can have various effects on the cell, depending on the specific targets and pathways involved .
Action Environment
It is known that the compound is stable under normal storage conditions .
properties
IUPAC Name |
N-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUULGKHTMXMIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNOC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1195657-97-6 |
Source
|
Record name | ethyl(methoxy)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.